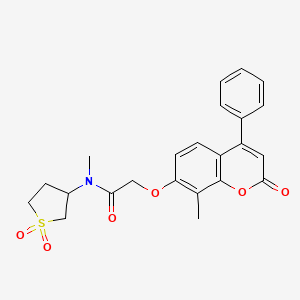![molecular formula C16H15F3N2O4S2 B14955735 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B14955735.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a trifluoromethoxyphenyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the trifluoromethoxyphenyl group and the thiazole ring. Key steps include:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of a trifluoromethoxyphenyl halide with an appropriate nucleophile.
Formation of the Thiazole Ring: This can be accomplished through the cyclization of a thioamide with a haloketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted trifluoromethoxy derivatives.
Applications De Recherche Scientifique
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE: This compound shares the thiolane ring but differs in its functional groups.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-TRIFLUOROMETHOXY)PHENYL]ACETAMIDE: Similar in structure but with variations in the phenyl and thiazole rings.
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of a thiolane ring, a trifluoromethoxyphenyl group, and a thiazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H15F3N2O4S2 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H15F3N2O4S2/c17-16(18,19)25-13-3-1-10(2-4-13)15-21-12(8-26-15)7-14(22)20-11-5-6-27(23,24)9-11/h1-4,8,11H,5-7,9H2,(H,20,22) |
Clé InChI |
GSBNRTMMHNXARN-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14955652.png)
![methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B14955655.png)
![trans-N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14955658.png)

![4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14955673.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B14955680.png)
![(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955687.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B14955691.png)
![2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B14955712.png)
![Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate](/img/structure/B14955724.png)

![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14955745.png)
![(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B14955753.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14955759.png)
